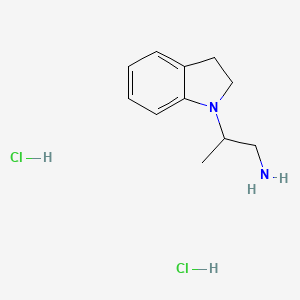

2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-9(8-12)13-7-6-10-4-2-3-5-11(10)13;;/h2-5,9H,6-8,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQCHCBVBWTDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCC2=CC=CC=C21.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine dihydrochloride typically involves the reaction of indole derivatives with appropriate amine precursors under controlled conditions. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain on the indole nucleus . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

Basic Information

- IUPAC Name: 2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine dihydrochloride

- Molecular Formula: C11H18Cl2N2

- Molecular Weight: 249.18 g/mol

- CAS Number: 1172261-57-2

Structure

The compound features a propanamine backbone linked to a dihydroindole moiety, which contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

Neuropharmacological Studies

Research indicates that compounds similar to this compound exhibit significant neuroprotective properties. For instance, studies have shown that indole derivatives can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can act as serotonin receptor agonists, influencing mood and cognitive functions .

Antidepressant Activity

Recent investigations into the antidepressant effects of indole derivatives suggest that this compound may enhance serotonin levels in the brain. This mechanism is crucial for the development of new antidepressant therapies with fewer side effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Cancer Research

The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments .

Material Sciences

In material sciences, the unique properties of this compound have been explored for use in organic electronics and photonic devices. Its ability to form stable films makes it a candidate for developing organic light-emitting diodes (OLEDs) and other electronic components .

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. The results indicated significant improvements in behavioral tests assessing memory and learning capabilities post-treatment .

Case Study 2: Anticancer Properties

In vitro studies using human cancer cell lines revealed that this compound inhibited cell proliferation significantly at concentrations as low as 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell death via apoptosis pathways .

Case Study 3: Synthesis and Application in OLEDs

Research into the synthesis of this compound has led to the development of new organic materials for OLEDs. The synthesized films exhibited excellent charge transport properties and stability under operational conditions, indicating their potential use in next-generation display technologies .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties based on the evidence:

Key Observations :

- Chain Length : The target compound’s propylamine chain (vs. ethylamine in ) may confer greater flexibility and altered receptor interactions.

- Heterocyclic Modifications : Analogs with pyrimidine-triazole () or oxadiazole () moieties exhibit distinct pharmacological profiles, highlighting the impact of heterocycles on target selectivity.

Stability and Compatibility

- Thermal Stability: Derivatives like IND-1 (2-(benzylamine)-1-(2,3-dihydroindol-1-yl)ethenone) and IND-2 (2-chloro-1-(2,3-dihydroindol-1-yl)propan-1-one) demonstrate compatibility with excipients such as lactose monohydrate and microcrystalline cellulose . While direct data for the target compound are lacking, its dihydrochloride form likely improves stability compared to free bases.

- Degradation Susceptibility : Modifications at the dihydroindole’s N1 position (e.g., ethylamine vs. propylamine) may influence susceptibility to oxidative or hydrolytic degradation, as seen in related ACE inhibitor derivatives .

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine dihydrochloride, a compound derived from indole, has garnered attention due to its diverse biological activities. Indole derivatives are known for their potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

- IUPAC Name: 2-(2,3-dihydroindol-1-yl)propan-1-amine; dihydrochloride

- Molecular Formula: C11H18Cl2N2

- Molecular Weight: 249.18 g/mol

The biological activity of this compound involves its interaction with various molecular targets. The indole nucleus allows for high-affinity binding to multiple receptors, influencing several biochemical pathways. This interaction is crucial in mediating its therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance:

- A549 Cells: Compounds demonstrated preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3b | A549 | 0.98 |

| 3e | A549 | 0.75 |

| 3g | A549 | 0.65 |

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

- Staphylococcus aureus (S. aureus): Exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA strains .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus ATCC 25923 | 3.90 |

| S. aureus ATCC 43300 (MRSA) | <1 |

| Escherichia coli | Inactive |

Antiviral Activity

Preliminary studies suggest potential antiviral properties, although specific data on efficacy against viral pathogens remain limited.

Study on Anticancer Properties

In a study focusing on the cytotoxicity of indole derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives of the compound exhibited significant antiproliferative activity, particularly against rapidly dividing cells .

Antimicrobial Efficacy Study

Another research effort evaluated the antimicrobial activity of synthesized indole derivatives against common pathogens. The study highlighted the effectiveness of certain compounds against MRSA and other resistant strains, suggesting potential clinical applications in treating infections caused by antibiotic-resistant bacteria .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2,3-dihydro-1H-indol-1-yl)propan-1-amine dihydrochloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.

- Ensure proper ventilation and access to emergency eyewash stations and safety showers .

- Avoid inhalation of dust or aerosols; work in a fume hood.

- Store in a sealed container in a dry, ventilated area away from ignition sources .

- In case of skin contact, rinse thoroughly with water for ≥15 minutes and seek medical attention if irritation persists .

Q. What are the standard synthetic routes and intermediates for synthesizing this compound?

- Methodological Answer :

- Common pathways involve alkylation or reductive amination of indole derivatives.

- Key intermediates include 2,3-dihydro-1H-indole and propan-1-amine precursors.

- Dihydrochloride formation typically occurs via HCl gas treatment in anhydrous solvents (e.g., ethanol) to improve stability and solubility .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | Reverse-phase C18 column, UV detection (254 nm) | Quantify purity (>95%) |

| NMR | H and C spectra in DO or DMSO-d | Confirm backbone structure and substituents |

| Mass Spectrometry | ESI-MS in positive ion mode | Verify molecular ion peaks [M+H] |

- Compare results with reference standards from PubChem or peer-reviewed syntheses .

Q. What preliminary biological or chemical applications have been reported for this compound?

- Methodological Answer :

- Chemistry : Acts as a building block for heterocyclic compounds (e.g., indole-based ligands) .

- Biology : Investigated in receptor-binding assays (e.g., serotonin or dopamine receptors due to indole scaffold) .

- Pharmacology : Preclinical studies explore its potential as a precursor for CNS-active agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

- Methodological Answer :

- Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) .

- Apply response surface methodology (RSM) to identify optimal conditions.

- Example: Higher HCl concentration may enhance dihydrochloride formation but risks side reactions; balance via kinetic studies .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Step 1 : Re-run analyses under standardized conditions (e.g., solvent, temperature).

- Step 2 : Compare with computational predictions (DFT-based NMR simulations) .

- Step 3 : Investigate potential stereochemical or tautomeric variations (e.g., indole ring puckering) .

- Consult crystallographic data from analogous compounds (e.g., Protein Data Bank entries) for structural validation .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and reaction pathways .

- Apply machine learning (e.g., ICReDD’s reaction path search tools) to predict feasible reaction conditions .

- Validate predictions with small-scale exploratory experiments (e.g., 50–100 mg trials) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies :

| Condition | Protocol | Analysis |

|---|---|---|

| pH 2–9 | Incubate in buffered solutions (37°C, 7 days) | Monitor degradation via HPLC |

| Thermal Stress | Heat at 40–60°C for 24–72 hours | Track color changes and precipitate formation |

Q. What interdisciplinary approaches integrate this compound into materials science or pharmacology?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.